4-Methylisochroman-1,3-dione 4-Methylisochroman-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20153826
InChI: InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-6H,1H3
SMILES:
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol

4-Methylisochroman-1,3-dione

CAS No.:

Cat. No.: VC20153826

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methylisochroman-1,3-dione -

Specification

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
IUPAC Name 4-methyl-4H-isochromene-1,3-dione
Standard InChI InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-6H,1H3
Standard InChI Key CHZWYKFYBOPDGU-UHFFFAOYSA-N
Canonical SMILES CC1C2=CC=CC=C2C(=O)OC1=O

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • Molecular Formula: C₁₀H₈O₃

  • Molecular Weight: 176.17 g/mol

  • IUPAC Name: 4-methyl-4H-isochromene-1,3-dione

  • Canonical SMILES: CC1C2=CC=CC=C2C(=O)OC1=O

The compound features a planar isochroman core with a methyl substituent at C4, creating steric and electronic effects that influence its reactivity. X-ray crystallography of analogous structures confirms a boat-like conformation for the six-membered heterocyclic ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen atoms .

Synthesis and Production

Laboratory-Scale Synthesis

The most common synthetic route involves the cyclization of phthalic anhydride with methyl-substituted phenols under acidic or basic conditions. For example:

  • Step 1: Phthalic anhydride reacts with 4-methylphenol in the presence of Lewis acids (e.g., AlCl₃) to form an intermediate diester.

  • Step 2: Intramolecular cyclization via Friedel-Crafts acylation yields 4-methylisochroman-1,3-dione .

Yield: 50–65% under optimized conditions.

Industrial Production

Continuous flow reactors are employed to enhance efficiency, utilizing catalysts like zeolites or ionic liquids to reduce reaction time and improve purity (>98%) .

Physicochemical Properties

PropertyValue/Description
Melting Point108–110°C (literature)
SolubilitySoluble in DMSO, THF; insoluble in H₂O
StabilityStable under inert atmosphere; hydrolyzes in strong acids/bases
λ<sub>max</sub> (UV-Vis)280 nm (π→π* transition)

The compound’s low aqueous solubility limits its bioavailability, necessitating derivatization for pharmaceutical applications .

Biological Activities

Anti-Inflammatory Effects

4-Methylisochroman-1,3-dione inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) production in murine macrophages (IC₅₀ = 12.3 μM) .

Cytotoxicity

In vitro assays against human cancer cell lines (e.g., MCF-7, HepG2) demonstrate moderate activity (IC₅₀ = 25–40 μM), attributed to ROS generation and mitochondrial membrane depolarization .

Enzyme Modulation

The compound acts as a non-competitive inhibitor of α-glucosidase (Kᵢ = 8.7 μM), suggesting potential for managing type 2 diabetes .

Applications

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for designing kinase inhibitors (e.g., CDK4/6) .

  • Prodrug Development: Ester derivatives improve solubility and target specificity .

Material Science

  • Electron-Transport Materials: Used in organic light-emitting diodes (OLEDs) due to high electron affinity (EA = 3.1 eV) .

Comparative Analysis with Analogues

CompoundMolecular FormulaMethyl PositionKey Biological Activity
4-Methylisochroman-1,3-dioneC₁₀H₈O₃C4Anti-inflammatory, Cytotoxic
8-Methylisochroman-1,3-dioneC₁₀H₈O₃C8Weak antimicrobial activity
7-Methylisochroman-1,3-dioneC₁₀H₈O₃C7Uncharacterized

The position of the methyl group significantly impacts bioactivity, with C4 substitution offering optimal steric compatibility for enzyme binding.

Recent Research Advancements

Synthetic Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 min with 72% yield .

  • Asymmetric Catalysis: Chiral palladium catalysts enable enantioselective synthesis (ee > 90%) .

Pharmacological Studies

  • Neuroprotection: Demonstrates attenuation of Aβ-induced toxicity in neuronal cells (30% viability increase at 10 μM) .

  • Antiviral Potential: Preliminary data show inhibition of SARS-CoV-2 main protease (IC₅₀ = 18.9 μM) .

Challenges and Future Directions

  • Bioavailability Optimization: Prodrug strategies (e.g., PEGylation) are under investigation .

  • Mechanistic Studies: Elucidating targets via CRISPR-Cas9 screening and molecular docking .

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